4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one
Description
Properties
CAS No. |
6634-47-5 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
4-benzyl-5-sulfanylidene-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7N3OS/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
ZGLVLRJSFJHQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N=NC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiocarbohydrazides
The most widely reported method involves cyclocondensation reactions between thiocarbohydrazides and benzyl-substituted carboxylic acid derivatives. For example, refluxing thiocarbohydrazide with benzyl malonate in ethanol at 80°C for 12 hours produces the target compound in 68% yield. The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization.
Key reaction parameters :
Hydrazinolysis Followed by Cyclization
An alternative route involves hydrazinolysis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate, yielding a hydrazide intermediate. Subsequent treatment with carbon disulfide under alkaline conditions (10% KOH) induces cyclization to form the triazole core. This method achieves 65–72% purity after recrystallization.
Optimization insights :
- Hydrazine stoichiometry : 1.2–1.5 equivalents prevent side reactions.
- Cyclization pH : Maintained at pH 10–12 to stabilize reactive intermediates.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that irradiating thiocarbohydrazide and benzyl acetoacetate at 150°C for 15 minutes in dimethylformamide (DMF) achieves 88% yield, versus 62% yield via conventional heating over 6 hours.
Advantages :
Solvent-Free Protocols
Microwave-assisted solvent-free synthesis using montmorillonite K10 clay as a catalyst achieves 82% yield in 10 minutes. This method eliminates solvent recovery steps and reduces environmental impact.
Conditions :
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Ethanol-water mixtures (3:1) improve product crystallinity, facilitating purification.
Solvent performance ranking :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 88 | 95 |
| Ethanol | 68 | 90 |
| Water | 45 | 80 |
Catalytic Additives
Triethylamine (5 mol%) increases yields to 78% by neutralizing HCl byproducts during cyclization. PTSA (p-toluenesulfonic acid) accelerates imine formation in Schiff base intermediates, reducing reaction times by 30%.
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Solvent-Free |
|---|---|---|---|
| Time (h) | 8–24 | 0.25–0.5 | 0.17–0.5 |
| Yield (%) | 50–70 | 75–90 | 80–85 |
| Energy Consumption | High | Moderate | Low |
| Scalability | Industrial | Pilot | Lab-scale |
Key observations :
- Microwave methods outperform conventional protocols in yield and speed but require specialized equipment.
- Solvent-free approaches balance efficiency and sustainability but face challenges in product isolation.
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies using tubular flow reactors (TFR) demonstrate:
Crystallization Techniques
Anti-solvent crystallization with n-hexane improves purity to 99.5%. Optimal parameters:
- Temperature gradient : 25°C → 5°C at 0.5°C/min
- Solvent ratio : Ethanol:n-hexane (1:3 v/v).
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
The compound exhibits notable antibacterial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one | E. coli | 50 |
| Other Triazolidinone Derivative A | Staphylococcus aureus | 100 |
| Other Triazolidinone Derivative B | Pseudomonas aeruginosa | 200 |
In a clinical trial involving patients with bacterial infections treated with formulations containing triazolidinone derivatives, a significant reduction in infection rates was observed compared to control groups .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, demonstrating strong radical scavenging abilities.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 0.45 |
| ABTS | 0.397 |
These values indicate that the compound's antioxidant potential is comparable to standard antioxidants like ascorbic acid (IC50 = 0.87 µM) .
3. Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes its anticancer efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colon Cancer) | 4.36 |
| Doxorubicin | HCT116 | <0.5 |
These results position the compound as a promising candidate for further development in cancer therapeutics .
4. Anti-inflammatory Effects
Preliminary findings suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models. This activity is critical in managing conditions characterized by chronic inflammation .
Case Studies
Several case studies highlight the therapeutic potential of triazolidinones:
- Antimicrobial Case Study : A formulation containing triazolidinone derivatives showed significant efficacy in reducing infection rates in patients with bacterial infections.
- Anticancer Study : Research involving animal models treated with triazolidinone compounds demonstrated successful tumor regression, indicating potential for use in cancer therapy .
Mechanism of Action
The mechanism of action of 4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, it can interfere with the synthesis of essential cellular components, leading to cell death in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-benzyl-5-sulfanylidene-1,2,4-triazol-3-one and related triazolone derivatives:
Key Research Findings and Trends
Biological Activity :
- Antimicrobial Potency : Compounds with sulfur-containing groups (e.g., sulfanylidene, mercapto-thiadiazole) exhibit enhanced antifungal and antibacterial activity. For instance, thiadiazole-triazolone hybrids show selective inhibition of Candida albicans .
- Anti-Proliferative Effects : Halogenated aryl substitutions (e.g., 4-Cl-phenyl) significantly improve cytotoxicity in cancer cells, likely due to increased electron-withdrawing effects and membrane permeability .
Synthetic Methodologies :
- Microwave-assisted synthesis reduces reaction times for triazolone derivatives (e.g., from 24 hours to 30 minutes) while maintaining yields >85% .
- Continuous-flow microreactors enable safe nitration of sensitive triazolones (e.g., 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-triazol-3-one) under controlled conditions .
Applications Beyond Pharmaceuticals :
- Energetic Materials : Nitro-functionalized triazolones like TNMTO and NTO salts are stable, high-density oxidizers used in explosives and propellants .
- Agrochemicals : Methoxy-methyl derivatives serve as intermediates for sulfonylurea herbicides, emphasizing the role of substituents in modulating herbicidal activity .
Structure-Activity Relationships (SAR) :
- The benzyl group in this compound likely enhances lipophilicity, improving cell membrane penetration.
- Thione/sulfanylidene moieties increase nucleophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
Biological Activity
4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one, a heterocyclic compound belonging to the class of 1,2,4-triazoles, has drawn significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a triazole ring fused with a thioxo group and a benzyl substituent, which enhances its lipophilicity and potential biological activity.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 6634-47-5 |
| Molecular Formula | C9H7N3OS |
| Molecular Weight | 205.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZGLVLRJSFJHQLE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in various cellular processes. Notably, it has been shown to inhibit:
- DNA Gyrase : An essential enzyme for bacterial DNA replication.
- Topoisomerase IV : Another crucial enzyme that helps in the separation of replicated DNA strands.
These interactions suggest potential applications in antimicrobial and anticancer therapies by disrupting bacterial and cancer cell proliferation pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:
- It showed potent inhibition against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antifungal Activity
In vitro assays revealed that it also has antifungal activity, outperforming some conventional antifungal agents. The compound's efficacy is believed to be enhanced by the presence of the benzyl group which may facilitate better membrane penetration .
Anticancer Properties
Recent investigations into its anticancer potential have yielded promising results. In cell line studies, particularly on human colon cancer (HCT116), it exhibited significant cytotoxic effects with an IC50 value indicating strong activity compared to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antibacterial Activity Study :
- A comparative study assessed various triazole derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures showed varying degrees of activity based on their substituents. The presence of halogens was noted to enhance antibacterial properties significantly .
- Anticancer Mechanism Investigation :
- Synergistic Effects with Other Agents :
Q & A
Basic: What are the established methods for synthesizing 4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically follows a two-step protocol: (1) preparation of the triazolone core via condensation reactions (e.g., semicarbazide with formic acid or substituted aldehydes) and (2) functionalization with sulfanylidene and benzyl groups. Optimizing reaction conditions involves adjusting solvent polarity (e.g., absolute ethanol for reflux), acid catalysts (e.g., glacial acetic acid), and temperature control to minimize side products . For example, substituting benzaldehyde derivatives under reflux for 4–6 hours with subsequent solvent evaporation and recrystallization improves purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Spectroscopy : - and -NMR are critical for confirming substituent positions and tautomeric equilibria. Chemical shifts in CDCl or DMSO-d resolve proton environments, particularly for sulfanylidene and benzyl groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL refines bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids, aiding in detecting disorder or dynamic effects. High-resolution data (>1.0 Å) are recommended for resolving tautomeric forms .
Advanced: How does tautomerism influence the chemical reactivity and biological activity of this compound, and what computational methods validate these tautomeric forms?
The compound exhibits 1,3-proton tautomerism, where the sulfanylidene group shifts between N and S atoms. This alters electron density, affecting nucleophilic/electrophilic sites. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict tautomer stability and reaction pathways. For instance, the thione-thiol tautomer equilibrium impacts binding affinity in P2X7 receptor antagonists . Experimental validation combines -NMR variable-temperature studies and SC-XRD to correlate computed energies with observed tautomeric ratios .
Advanced: What strategies resolve contradictions in crystallographic data during the refinement of this compound structures?
- Disorder Modeling : Use SHELXL’s PART instruction to split disordered atoms (e.g., benzyl ring rotations) and apply geometric restraints .
- Twinned Data : For non-merohedral twinning, SHELXD or TWINABS detwinning protocols with HKLF5 format files improve data integration .
- Validation Tools : CheckCIF (IUCr) identifies outliers in bond distances/angles, while ADDSYM detects missed symmetry operations .
Advanced: How do environmental factors affect the degradation pathways of this compound, and what methodologies assess its ecotoxicological impact?
- Photocatalytic Degradation : TiO-mediated UV irradiation cleaves the triazolone ring, forming nitroso intermediates. LC-MS/MS tracks degradation products .
- Microbial Metabolism : Rat liver microsomes and Pseudomonas spp. oxidize the sulfanylidene group to sulfonic acid derivatives. -labelling quantifies mineralization rates .
- Ecotoxicology : OECD Test Guideline 301 (Ready Biodegradability) and Daphnia magna acute toxicity assays evaluate environmental persistence and aquatic risk .
Advanced: What computational approaches predict the energetic properties and stability of this compound derivatives?
- Thermal Stability : DFT (Gaussian 09) calculates bond dissociation energies (BDEs) for the C–S and N–N bonds to predict thermal decomposition thresholds. Experimental validation uses differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
- Detonation Velocity : The Kamlet-Jacobs equation estimates performance parameters (e.g., velocity ~8,200 m/s) using crystal density (SC-XRD) and heat of formation (G4 calculations) .
Advanced: How do substituent variations on the triazolone ring modulate biological activity, and what SAR (Structure-Activity Relationship) models apply?
- Antimicrobial Activity : Substituting the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) enhances activity against Staphylococcus aureus (MIC ~2–8 µg/mL). QSAR models using CODESSA-Pro correlate Hammett constants () with log(1/MIC) .
- P2X7 Antagonism : Bulkier substituents (e.g., cycloheptyl) improve binding to the receptor’s hydrophobic pocket. Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate docking poses and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
